molecular formula C15H23F3N4O3S B1459495 tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate CAS No. 1440535-72-7

tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate

Cat. No.: B1459495
CAS No.: 1440535-72-7
M. Wt: 396.4 g/mol
InChI Key: JGUZFOUPBSAGEF-UHFFFAOYSA-N
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Description

Tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H23F3N4O3S and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate (CAS: 1440535-72-7) is a compound of interest due to its potential biological activities. This article examines its biological activity, focusing on its antiviral properties, toxicity profiles, and possible mechanisms of action.

Chemical Structure

The compound features a piperidine ring substituted with a hydroxy group and a triazole moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule.

Biological Activity Overview

Research on similar triazole derivatives indicates that they exhibit various biological activities, including antiviral, antibacterial, and anticancer effects. The specific biological activity of tert-butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine has not been extensively documented; however, insights can be drawn from related compounds.

Antiviral Activity

  • Mechanism of Action : Compounds containing triazole groups have been shown to inhibit viral replication by interfering with viral entry into host cells. For instance, studies on benzimidazole-piperidine hybrids demonstrated their ability to block Ebola virus entry by targeting the NPC1 receptor .
  • Case Studies :
    • A study reported that triazole derivatives exhibited significant antiviral activity against various viruses by disrupting their replication cycles. Although specific data for the compound is limited, it is hypothesized that similar mechanisms may apply .

Toxicological Profile

The safety data sheet classifies tert-butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine as having moderate toxicity:

  • Acute Toxicity :
    • Oral: Category 4 (harmful if swallowed)
    • Dermal: Category 4 (harmful in contact with skin)
    • Inhalation: Category 4 (harmful if inhaled)

These classifications suggest that while the compound may have beneficial biological effects, caution is warranted due to its potential toxicity .

Table 1: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeEC50 (µM)Selectivity Index
Compound AAntiviral0.6420
Compound BAntiviral0.9310
Compound CAnticancer6.2N/A

Note: EC50 refers to the effective concentration required to inhibit viral activity by 50%.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F3N4O3S/c1-13(2,3)25-12(23)22-7-5-14(24,6-8-22)9-26-11-20-19-10(21(11)4)15(16,17)18/h24H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUZFOUPBSAGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CSC2=NN=C(N2C)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate
Reactant of Route 4
tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate

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